molecular formula C18H15Cl2N3O2 B2684969 4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338750-96-2

4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2684969
CAS RN: 338750-96-2
M. Wt: 376.24
InChI Key: OXUZIAJTQOUJGU-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, is a chemical substance with the molecular formula C18H15Cl2N3O2 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C18H15Cl2N3O2. It contains 18 carbon atoms, 15 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact arrangement of these atoms in the molecule would be determined by various factors such as the types of bonds between the atoms and the molecule’s overall geometry.

Scientific Research Applications

Antimicrobial Activity

Pyrazoline derivatives, such as the compound , have been found to exhibit significant antimicrobial activity . Some tested compounds showed promising activity against Staphylococcus aureus and Escherichia coli . This makes them potential candidates for the development of new antimicrobial drugs.

Antiviral Activity

Indole derivatives, which share a similar structure with pyrazoline derivatives, have been found to possess various biological activities, including antiviral properties . This suggests that the compound could potentially be used in the development of antiviral drugs.

Anti-inflammatory Activity

Indole derivatives have also been found to exhibit anti-inflammatory properties . Given the structural similarities, it’s possible that the compound could also have anti-inflammatory applications.

Anticancer Activity

Indole derivatives have been found to exhibit anticancer properties . This suggests that the compound could potentially be used in the development of anticancer drugs.

Antioxidant Activity

Pyrazoline derivatives have been found to exhibit antioxidant activity . This suggests that the compound could potentially be used in the development of antioxidant drugs.

Neurotoxic Potential

A study on a newly synthesized pyrazoline derivative found that it had neurotoxic potentials . This suggests that the compound could potentially be used in neurological research.

Antiparasitic Activity

Indole derivatives have been found to exhibit antiparasitic properties . Given the structural similarities, it’s possible that the compound could also have antiparasitic applications.

Antimalarial Activity

Pyrazoline-bearing compounds are known for their potent antimalarial activities . This suggests that the compound could potentially be used in the development of antimalarial drugs.

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors such as its physical and chemical properties, how it’s handled, and the amount that’s used. It’s important to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .

properties

IUPAC Name

4-[(3,5-dichlorophenyl)iminomethyl]-5-ethoxy-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-2-25-17-16(11-21-14-9-12(19)8-13(20)10-14)18(24)23(22-17)15-6-4-3-5-7-15/h3-11,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDXKFKLELKBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

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